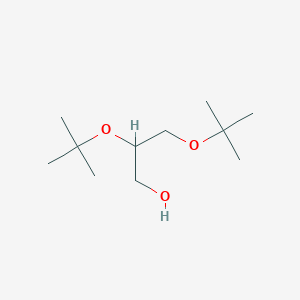![molecular formula C11H12O5 B12570391 2-[(Phenoxycarbonyl)oxy]ethyl acetate CAS No. 200873-58-1](/img/structure/B12570391.png)
2-[(Phenoxycarbonyl)oxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenoxycarbonyl)oxy]ethyl acetate is an organic compound with the molecular formula C11H12O5. It is an ester formed from the reaction of phenoxycarbonyl and ethyl acetate. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenoxycarbonyl)oxy]ethyl acetate typically involves the esterification of phenoxycarbonyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Phenoxycarbonyl chloride+Ethyl acetate→2-[(Phenoxycarbonyl)oxy]ethyl acetate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenoxycarbonyl acetic acid.
Reduction: 2-[(Phenoxycarbonyl)oxy]ethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Phenoxycarbonyl)oxy]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(Phenoxycarbonyl)oxy]ethyl acetate involves its hydrolysis to release phenoxycarbonyl and ethyl acetate. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released phenoxycarbonyl can further undergo various biochemical reactions, depending on the biological context.
Comparaison Avec Des Composés Similaires
Ethyl phenylacetate: Similar ester structure but with a phenyl group instead of a phenoxycarbonyl group.
Phenoxyacetic acid: Contains a phenoxy group but lacks the ester functionality.
Phenoxyethyl acetate: Similar ester but with a different alkyl chain.
Uniqueness: 2-[(Phenoxycarbonyl)oxy]ethyl acetate is unique due to its combination of phenoxycarbonyl and ethyl acetate moieties, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific ester functionalities.
Propriétés
Numéro CAS |
200873-58-1 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-phenoxycarbonyloxyethyl acetate |
InChI |
InChI=1S/C11H12O5/c1-9(12)14-7-8-15-11(13)16-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
GDTKZYCQFZSZGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



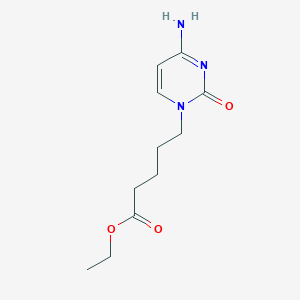
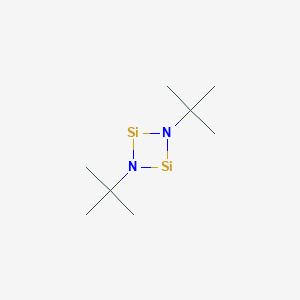

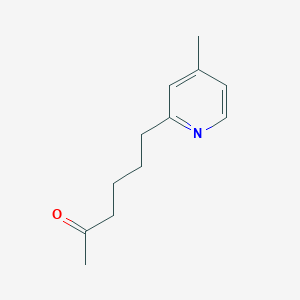
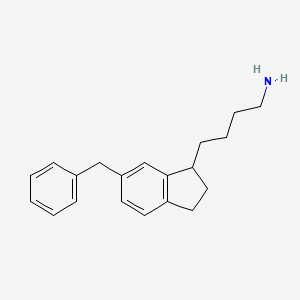


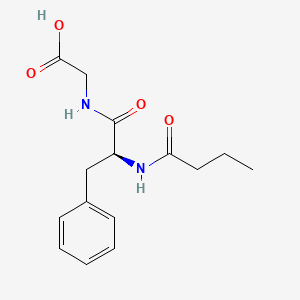
![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

